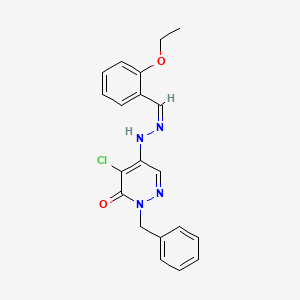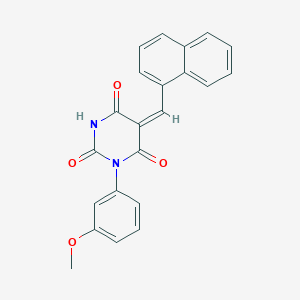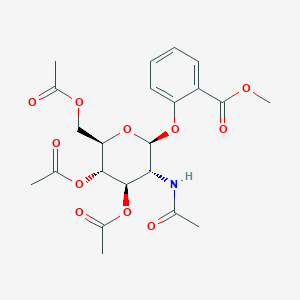![molecular formula C20H18N2O6S2 B11653731 (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11653731.png)
(5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity, and is substituted with a methoxyphenoxy group, an ethoxy group, and a nitrophenyl group, making it a molecule of interest for medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step forms the 2-sulfanylidene-1,3-thiazolidin-4-one structure.
Substitution Reactions: The introduction of the methoxyphenoxy and ethoxy groups can be achieved through nucleophilic substitution reactions. The nitrophenyl group is typically introduced via nitration of an aromatic ring.
Condensation Reaction: The final step involves the condensation of the substituted thiazolidinone with an aldehyde or ketone to form the (5E)-methylidene derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the thiazolidinone core is known for its antimicrobial and anti-inflammatory properties. This compound could be investigated for its potential as a new therapeutic agent.
Medicine
In medicine, the compound’s ability to interact with biological targets makes it a candidate for drug development. Its derivatives could be tested for activity against various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.
作用機序
The mechanism of action of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the nitrophenyl group can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
Thiazolidinediones: These compounds also contain a thiazolidinone core and are known for their antidiabetic properties.
Nitrophenyl Derivatives: Compounds with nitrophenyl groups are often used in the development of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of (5E)-5-({2-[2-(2-Methoxyphenoxy)ethoxy]-5-nitrophenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one lies in its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C20H18N2O6S2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC名 |
(5E)-5-[[2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrophenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H18N2O6S2/c1-21-19(23)18(30-20(21)29)12-13-11-14(22(24)25)7-8-15(13)27-9-10-28-17-6-4-3-5-16(17)26-2/h3-8,11-12H,9-10H2,1-2H3/b18-12+ |
InChIキー |
UTOBCGJAZITVOH-LDADJPATSA-N |
異性体SMILES |
CN1C(=O)/C(=C\C2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)/SC1=S |
正規SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])OCCOC3=CC=CC=C3OC)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653658.png)

![6-(2,5-Dimethoxyphenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B11653666.png)
![1-[(2-Nitrophenyl)methyl]-4-(3,4,5-trimethoxybenzoyl)piperazine](/img/structure/B11653673.png)
![1-[(4-Bromophenyl)methyl]-4-(4-nitrobenzoyl)piperazine](/img/structure/B11653675.png)
![4-(4-Methylphenyl)-1-[(2-phenylallyl)sulfanyl]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one](/img/structure/B11653679.png)
![2-[(2-phenoxyethyl)sulfanyl]-3-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11653682.png)
![2-(pentylsulfanyl)-3-phenyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11653688.png)

![14-butylsulfanyl-13-prop-2-enyl-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653696.png)
![N-(3-chloro-4-methylphenyl)-2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)hexanamide (non-preferred name)](/img/structure/B11653708.png)
![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11653734.png)
![5-(cyclopropylcarbonyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11653736.png)
